molecular formula C6H4Cl2O2S B1218429 2-Chlorobenzenesulfonyl chloride CAS No. 2905-23-9

2-Chlorobenzenesulfonyl chloride

Cat. No.: B1218429
CAS No.: 2905-23-9
M. Wt: 211.06 g/mol
InChI Key: KMVZDSQHLDGKGV-UHFFFAOYSA-N
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Description

Significance and Scope of 2-Chlorobenzenesulfonyl Chloride in Contemporary Organic Chemistry

The importance of this compound in modern organic chemistry is substantial, primarily due to its role as a precursor to sulfonamides. The sulfonamide functional group is a bioisostere of the amide group and is present in numerous therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. princeton.edunih.gov The reaction of this compound with primary or secondary amines is a fundamental method for preparing these valuable sulfonamides. wikipedia.org

Beyond its role in sulfonamide synthesis, the compound is a versatile intermediate for producing a range of organic chemicals. ontosight.ai In the pharmaceutical sector, it is instrumental in the synthesis of various drug candidates, including potential antimicrobial and anticancer agents. ontosight.aiontosight.ai In the agrochemical industry, it serves as a precursor for herbicides and pesticides. ontosight.aiontosight.ai The reactivity of the sulfonyl chloride group also allows for its use in protecting group strategies during complex multi-step syntheses, temporarily masking the reactivity of alcohols or amines. nih.govwikipedia.org The specific substitution pattern of this compound, with its ortho-chloro group, can influence the steric and electronic properties of the resulting molecules, offering a strategic advantage in designing compounds with specific biological activities or material properties. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 2905-23-9 sigmaaldrich.com
Molecular Formula C₆H₄Cl₂O₂S scbt.com
Molecular Weight 211.07 g/mol sigmaaldrich.com
Appearance Clear yellow to orange-red liquid or low melting solid chemicalbook.com
Melting Point 26-28 °C chemicalbook.com
Boiling Point 150-152 °C at 12 mmHg sigmaaldrich.com
Density 1.548 g/mL at 25 °C sigmaaldrich.com

| Refractive Index | n20/D 1.576 sigmaaldrich.com |

Historical Context of Sulfonyl Chlorides in Chemical Synthesis

The history of sulfonyl chlorides as synthetic reagents is closely tied to the development of organic synthesis itself. For many decades, the primary industrial method for producing arylsulfonyl chlorides has been the chlorosulfonation of arenes using chlorosulfuric acid. wikipedia.orgwikipedia.org Another classic approach is the Sandmeyer-type reaction, first reported by Meerwein, where an arenediazonium salt reacts with sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride. nih.govacs.org

Historically, the conversion of sulfonic acids or their salts into sulfonyl chlorides using reagents like phosphorus pentachloride or thionyl chloride has also been a common laboratory method. wikipedia.orgresearchgate.net These early methods, while effective, often required harsh conditions and the use of hazardous reagents, leading to the formation of side products and necessitating tedious purification procedures. researchgate.net Despite these challenges, the utility of sulfonyl chlorides as precursors to sulfonamides was recognized early on, famously leading to the development of sulfa drugs, which were among the first effective antibiotics and revolutionized medicine. nih.govwisc.edu The fundamental reactions established in the early 20th century, such as the Hinsberg test for amines using benzenesulfonyl chloride, underscore the long-standing importance of this class of compounds in organic chemistry. wikipedia.orgwikipedia.org

Overview of Research Trends and Future Directions for this compound

Current research involving this compound and other sulfonyl chlorides is focused on developing milder, more efficient, and selective synthetic methodologies. nih.govacs.org A significant trend is the emergence of photocatalysis as a tool for synthesizing sulfonyl chlorides under mild conditions. nih.govacs.org For instance, researchers have developed methods using heterogeneous photocatalysts like potassium poly(heptazine imide) to mediate the synthesis from aryldiazonium salts or thio-derivatives using visible light at room temperature. nih.govacs.org These methods offer high functional group tolerance and avoid the harsh reagents of traditional approaches. acs.org

Another area of active research is the development of one-pot procedures that combine the formation of the sulfonyl chloride with its subsequent reaction, streamlining the synthesis of sulfonamides. princeton.edu A recent strategy involves the copper-catalyzed decarboxylative chlorosulfonylation of aromatic carboxylic acids, which can then be directly converted to sulfonamides in a single reaction vessel. princeton.edu This approach is significant because it uses readily available carboxylic acids and amines as starting materials. princeton.edu

Future research will likely continue to explore sustainable and atom-economical routes to this compound and its derivatives. This includes the use of more environmentally benign chlorinating agents and catalytic systems. organic-chemistry.org Furthermore, the unique electronic and steric properties imparted by the ortho-chloro substituent will continue to be exploited in the design of novel pharmaceuticals, agrochemicals, and functional materials. ontosight.aiontosight.ai The development of sulfonyl fluorides from sulfonyl chlorides is also an area of interest, as these compounds have found utility as chemical probes and reagents in "click" chemistry. princeton.eduorgsyn.org

Table 2: Comparison of Synthetic Methods for Aryl Sulfonyl Chlorides

Method Reagents Conditions Advantages Disadvantages
Classical Chlorosulfonation Arene, Chlorosulfuric Acid (HOSO₂Cl) Often harsh conditions Industrially scalable wikipedia.org Use of corrosive and hazardous reagents, potential for side products wikipedia.orgresearchgate.net
Sandmeyer-type Reaction Arenediazonium Salt, SO₂, Copper(I) Chloride Aqueous medium, often low temperatures Good for certain substituted anilines orgsyn.org Low to moderate yields, use of gaseous SO₂ nih.govacs.org
Oxidative Chlorination Thiols, Disulfides, Thioacetates Various oxidizing and chlorinating agents (e.g., NCS, NaClO₂) Avoids direct sulfonation of arenes researchgate.netorganic-chemistry.org Can have limited functional group tolerance due to harsh media acs.org
Photocatalytic Synthesis Arenediazonium Salt, in situ SO₂/HCl, K-PHI catalyst Visible light, room temperature Mild conditions, high functional group tolerance, sustainable nih.govacs.org Newer methodology, may require specialized equipment

| Decarboxylative Chlorosulfonylation | Aromatic Acid, Copper catalyst, SO₂, Chlorinating agent | Photochemical (e.g., 365 nm LEDs) | Uses readily available starting materials, amenable to one-pot sulfonamide synthesis princeton.edu | Requires photochemical setup and catalyst system |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobenzenesulfonyl chloride
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InChI

InChI=1S/C6H4Cl2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H
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InChI Key

KMVZDSQHLDGKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2S
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DSSTOX Substance ID

DTXSID3074731
Record name Benzenesulfonyl chloride, 2-chloro-
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Molecular Weight

211.06 g/mol
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CAS No.

2905-23-9
Record name 2-Chlorobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 2-chloro-
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Record name Benzenesulfonyl chloride, 2-chloro-
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Record name 2-chlorobenzenesulphonyl chloride
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Synthetic Methodologies for 2 Chlorobenzenesulfonyl Chloride and Its Derivatives

Established Synthetic Pathways of 2-Chlorobenzenesulfonyl Chloride

Reaction of 2-Chlorobenzenesulfonic Acid with Chlorinating Reagents (e.g., Thionyl Chloride, Phosphorus Pentachloride)

A primary and long-standing method for preparing this compound involves the chlorination of 2-chlorobenzenesulfonic acid or its corresponding salts. This transformation is typically accomplished using strong chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.org

When 2-chlorobenzenesulfonic acid is treated with thionyl chloride, the hydroxyl group of the sulfonic acid is replaced by a chlorine atom, yielding the desired sulfonyl chloride and byproducts sulfur dioxide and hydrochloric acid. A patent describes a similar process where chlorobenzene (B131634) is first sulfonated with chlorosulfonic acid and then treated with thionyl chloride to yield 4-chlorobenzenesulfonyl chloride with a purity of 95% and a yield of 94.4%. google.comprepchem.com

Alternatively, phosphorus pentachloride can be employed to achieve the same conversion. The reaction between sodium benzenesulfonate (B1194179) and PCl₅, when heated, produces benzenesulfonyl chloride. orgsyn.org This method is also applicable to the synthesis of this compound from its corresponding sulfonic acid salt. The reaction with PCl₅ is often vigorous and requires careful temperature control. orgsyn.org For instance, reacting 2-chlorobenzaldehyde (B119727) with chlorine in the presence of a catalytic amount of phosphorus pentachloride at 162°C for 7.3 hours resulted in a 98.6% conversion to 2-chlorobenzoyl chloride, a related acyl chloride. google.com

Chlorinating AgentReactantTypical ConditionsProductRef
Thionyl Chloride (SOCl₂)2-Chlorobenzenesulfonic AcidHeating, often with a solventThis compound google.com
Phosphorus Pentachloride (PCl₅)Sodium 2-chlorobenzenesulfonateHeating at 170-180°CThis compound orgsyn.org

Diazotization of 2-Chloroaniline and Subsequent Reactions

Another established route to this compound begins with the diazotization of 2-chloroaniline. This multi-step process first involves converting the primary aromatic amine, 2-chloroaniline, into a diazonium salt. This is typically achieved by reacting the amine with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong mineral acid like hydrochloric acid at low temperatures.

The resulting diazonium salt is often unstable. google.com In the subsequent step, the diazonium group is replaced by a chlorosulfonyl group (-SO₂Cl). This transformation is a variation of the Sandmeyer reaction, where the diazonium salt solution is treated with sulfur dioxide in the presence of a copper catalyst, with a source of chloride ions. However, this process can be hazardous due to the use of gaseous sulfur dioxide and the instability of the diazonium intermediate. google.com To improve stability and yield, modifications have been developed, such as isolating the diazonium salt as a more stable fluoroborate salt before proceeding with the chlorosulfonylation step. This approach can yield the final product with a purity of over 99% and in yields of 70-90%. google.com

Advanced and Green Chemistry Approaches in this compound Synthesis

In response to the hazards and environmental concerns associated with traditional methods, recent research has focused on developing more sustainable and safer synthetic routes.

Utilization of Bis(trichloromethyl)carbonate as a Green Reagent

Bis(trichloromethyl)carbonate (BTC), also known as triphosgene, has emerged as a safer, crystalline alternative to highly toxic and gaseous phosgene (B1210022) or volatile thionyl chloride for the synthesis of sulfonyl chlorides. google.comresearchgate.net BTC is a stable solid that can be handled more easily, reducing operational hazards. researchgate.netsigmaaldrich.com In the presence of a nucleophilic catalyst, one mole of BTC can generate three moles of phosgene in situ, which then carries out the desired chlorination. sigmaaldrich.com

A patented method describes the synthesis of 5-nitro-2-chlorobenzenesulfonyl chloride by reacting 5-nitro-2-chlorobenzenesulfonic acid with BTC in an organic solvent. The reaction proceeds in the presence of an organic base at temperatures between 25-80°C for 2-8 hours. This process is highlighted for its safety, low cost, high yield, and reduced waste generation, positioning it as a green chemical process. google.com This methodology is directly applicable to the synthesis of this compound from its corresponding sulfonic acid.

ReagentAdvantagesReaction ConditionsRef
Bis(trichloromethyl)carbonate (BTC)Solid, safer to handle, less waste25-80°C, organic solvent, organic base google.com

Sandmeyer-Type Chlorosulfonylation of (Hetero)Aromatic Amines using SO₂ Surrogates

A significant advancement in the Sandmeyer reaction for producing sulfonyl chlorides involves the use of stable, solid sulfur dioxide (SO₂) surrogates. nih.govorganic-chemistry.org One such surrogate is 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO). researchgate.net This novel approach avoids the direct handling of gaseous SO₂ and the need to pre-form and isolate potentially hazardous diazonium salts. organic-chemistry.org

In this one-pot procedure, an aromatic amine, such as 2-chloroaniline, is reacted with a nitrite source (e.g., tert-butyl nitrite), DABSO, a copper catalyst (like CuCl₂), and hydrochloric acid in a suitable solvent. nih.govorganic-chemistry.org The reaction proceeds under mild conditions and demonstrates broad applicability for various anilines, including those found in pharmaceuticals. nih.gov The method is scalable, as demonstrated by a 20-gram scale synthesis that yielded the product in 80% yield and high purity. nih.govresearchgate.netnih.govacs.org This process is inherently safer because the reactive diazonium intermediate does not accumulate in significant amounts. organic-chemistry.org

SO₂ SourceKey FeaturesScaleYieldRef
DABSO (SO₂ Surrogate)One-pot reaction, avoids gaseous SO₂, safer20 g80% nih.govresearchgate.net

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers a modern solution to the safety and scalability challenges posed by traditional batch synthesis of sulfonyl chlorides, which are often highly exothermic. rsc.org By conducting reactions in small-volume, continuous flow reactors, superior control over reaction parameters like temperature and residence time is achieved, which significantly improves safety by preventing thermal runaway. rsc.org

A continuous flow protocol has been developed for the synthesis of sulfonyl chlorides from thiols and disulfides using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent. This system achieved a very high space-time yield of 6.7 kg L⁻¹ h⁻¹ with a short residence time of 41 seconds. rsc.org Another automated continuous system using multiple continuous stirred-tank reactors (CSTRs) has been described for producing multi-hundred-gram quantities of aryl sulfonyl chlorides via chlorosulfonation with chlorosulfonic acid. mdpi.com The implementation of process automation led to significant improvements in consistency and reliability. mdpi.com These flow chemistry methods are directly applicable to the synthesis of this compound, offering a safer, more efficient, and scalable manufacturing process. mdpi.comamazonaws.com

Synthesis of Key Derivatives of this compound

The chemical behavior of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride moiety. This makes it a prime target for nucleophilic attack, leading to the synthesis of a diverse range of derivatives.

Sulfonamide Derivatives

The reaction of this compound with primary or secondary amines is a cornerstone of its chemistry, yielding N-substituted 2-chlorobenzenesulfonamides. This transformation proceeds via a nucleophilic substitution mechanism where the amine's nitrogen atom attacks the electrophilic sulfur atom, displacing the chloride ion.

The reaction is typically conducted under mild conditions. A base, such as pyridine (B92270) or an aqueous alkali solution (e.g., sodium hydroxide), is commonly added to the reaction mixture. google.com This base serves to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion. The general reaction is as follows:

ClC₆H₄SO₂Cl + R¹R²NH → ClC₆H₄SO₂NR¹R² + HCl

The choice of amine dictates the structure of the final product, allowing for the creation of a vast library of sulfonamide derivatives. The properties of the resulting sulfonamide are influenced by the nature of the substituents on the nitrogen atom. For instance, sulfonamides derived from primary amines (R²=H) possess an acidic proton on the nitrogen, rendering them soluble in alkaline solutions, a principle utilized in the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. bldpharm.comrit.edu

Recent advancements in synthetic methodology have introduced catalytic systems to facilitate this reaction. For example, copper-based nanocatalysts have been employed for the sulfonylation of aromatic amines with related aryl sulfonyl chlorides, offering high yields and the potential for catalyst recycling. jsynthchem.com

Table 1: Examples of Sulfonamide Derivative Synthesis

Amine Reactant Product Reaction Conditions Reference
Ammonia (B1221849) (NH₃) 2-Chlorobenzenesulfonamide (B1218434) Aqueous basic conditions (pH 9-10), 0-25°C google.com
Primary/Secondary Amines N-Substituted 2-Chlorobenzenesulfonamide Mild conditions, often with a base like pyridine

Sulfonate Ester Derivatives

Analogous to the synthesis of sulfonamides, this compound reacts with alcohols or phenols to form sulfonate esters. This reaction also proceeds through a nucleophilic substitution at the sulfonyl group, with the oxygen atom of the alcohol or phenol (B47542) acting as the nucleophile.

The reaction is generally carried out under basic conditions to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. Sodium hydroxide (B78521) is a commonly used base for this purpose. cdnsciencepub.com The reaction, particularly with phenols, is a variation of the well-known Schotten-Baumann reaction. youtube.com

ClC₆H₄SO₂Cl + R-OH → ClC₆H₄SO₂OR + HCl

The resulting sulfonate esters are themselves valuable compounds. Aryl sulfonates, for example, can act as leaving groups in various cross-coupling reactions, demonstrating their utility as synthetic intermediates. mdpi.com The synthesis is applicable to a wide range of alcohols and phenols, though steric hindrance or the presence of certain functional groups can affect reaction yields. cdnsciencepub.com

Table 2: Examples of Sulfonate Ester Derivative Synthesis

Alcohol/Phenol Reactant Product Reaction Conditions Reference
Alcohols (general) Alkyl 2-chlorobenzenesulfonate Basic conditions (e.g., NaOH) cdnsciencepub.com
Phenols (general) Phenyl 2-chlorobenzenesulfonate Basic conditions (e.g., NaOH, pyridine) youtube.com
Methanol Methyl 2-chlorobenzenesulfonate Sodium hydroxide cdnsciencepub.com

Other Functionalized Derivatives

Beyond sulfonamides and sulfonate esters, this compound can be converted into other important functionalized derivatives.

Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, reacting with water to yield the corresponding sulfonic acid. This reaction forms 2-chlorobenzenesulfonic acid, which is a strong acid and a useful intermediate in its own right.

ClC₆H₄SO₂Cl + H₂O → ClC₆H₄SO₃H + HCl

Reduction to Thiol: The sulfonyl chloride can be reduced to the corresponding thiol, 2-chlorothiophenol. Various reducing agents can accomplish this transformation. A notable method involves the use of triphenylphosphine (B44618) in toluene (B28343) at low temperatures. researchgate.net Catalytic hydrogenation using a palladium catalyst under a moderate pressure of hydrogen has also been reported for the reduction of aromatic sulfonyl chlorides to thiols. taylorfrancis.com

Table 3: Synthesis of Other Functionalized Derivatives

Reagent(s) Product Type of Reaction Reference
Water (H₂O) 2-Chlorobenzenesulfonic acid Hydrolysis
Triphenylphosphine (PPh₃) 2-Chlorothiophenol Reduction researchgate.net

Table 4: List of Chemical Compounds

Compound Name Chemical Formula
This compound C₆H₄Cl₂O₂S
2-Chlorobenzenesulfonamide C₆H₆ClNO₂S
2-Chlorobenzenesulfonic acid C₆H₅ClO₃S
2-Chlorothiophenol C₆H₅ClS
2-Phenylquinazoline-4-thiones -
4-acetamidobenzenesulfonyl chloride C₈H₈ClNO₃S
4-chlorobenzenesulfonamide C₆H₆ClNO₂S
4-chlorobenzenesulfonyl chloride C₆H₄Cl₂O₂S
Alcohols R-OH
Alkyl 2-chlorobenzenesulfonate C₆H₄ClSO₃R
Amines R¹R²NH
Ammonia NH₃
Aniline C₆H₅NH₂
Benzoyl chloride C₇H₅ClO
Chlorobenzene-2,4-disulfonyl chloride C₆H₃Cl₃O₄S₂
Copper Cu
Ethanol C₂H₅OH
Ethyl 2-chlorobenzenesulfonate C₈H₉ClO₃S
Hydrochloric acid HCl
Methanol CH₃OH
Methyl 2-chlorobenzenesulfonate C₇H₇ClO₃S
N-Phenyl-2-chlorobenzenesulfonamide C₁₂H₁₀ClNO₂S
N-Substituted 2-Chlorobenzenesulfonamide ClC₆H₄SO₂NR¹R²
Phenols Ar-OH
Phenyl 2-chlorobenzenesulfonate C₁₂H₉ClO₃S
Potassium Carbonate K₂CO₃
Pyridine C₅H₅N
Sodium hydroxide NaOH
Sulfanilamide C₆H₈N₂O₂S
Triphenylphosphine C₁₈H₁₅P

Molecular Structure and Computational Chemistry of 2 Chlorobenzenesulfonyl Chloride

Gas-Phase Molecular Structure Analysis

The structure of 2-chlorobenzenesulfonyl chloride in the gas phase has been investigated to understand its intrinsic molecular geometry, free from intermolecular interactions present in the solid or liquid states.

A gas-phase electron diffraction study of this compound was conducted at a temperature of 337(3) K to determine its molecular structure. researchgate.net This experimental technique provided precise measurements of the key geometric parameters of the molecule. The analysis yielded specific values for the average bond lengths (rh1) and bond angles, which define the spatial relationship between the atoms. researchgate.net

The experimentally determined structural parameters are summarized in the table below.

Table 1: Experimental Geometric Parameters of this compound from Electron Diffraction

Parameter Value
Bond Lengths (Å)
rh1(C-H)av 1.105(6)
rh1(C-C)av 1.398(3)
rh1(C-S) 1.783(11)
rh1(S=O)av 1.427(3)
rh1(S-Cl) 2.048(4)
rh1(C-Cl) 1.731(9)
**Bond Angles (°) **
∠(C-S=O1) 109.9(8)
∠(C-S=O2) 106.9(8)
∠(Cl1-S-O1) 107.3(4)
∠(Cl1-S-O2) 106.4(4)
∠(C-S-Cl) 102.1(6)

Data sourced from a combined electron diffraction and quantum-chemical study. researchgate.net

Conformational analysis of this compound has revealed that only one stable conformer, possessing C1 symmetry, is present in the gas phase under the experimental conditions. researchgate.net The orientation of the sulfonyl chloride group relative to the benzene (B151609) ring is a key structural feature. This is defined by the C2-C1-S-Cl1 torsion angle, which was determined to be 69.7(8)°. researchgate.net This specific angle indicates a staggered arrangement, which minimizes steric hindrance between the chloro substituent on the ring and the sulfonyl chloride group.

The stability of this conformation is further understood by examining the energy barriers to internal rotation around the C-S bond. Quantum chemical calculations have quantified these barriers; the barrier for the sulfonyl chloride group to rotate past the chlorine atom on the ring (V01) is 9.7 kcal/mol, while the barrier to rotate past the hydrogen on the other side (V02) is significantly lower at 3.6 kcal/mol. researchgate.net These energy barriers confirm that the observed conformation is indeed the most stable isomer.

Quantum Chemical Investigations

To complement experimental data and provide deeper insight into the molecule's electronic structure and properties, various quantum chemical methods have been employed.

The molecular structure and properties of this compound have been investigated using Density Functional Theory (DFT). Specifically, the B3LYP functional with a 6-311++G** basis set was used in conjunction with the electron diffraction data to refine the structural parameters. researchgate.net DFT calculations are a powerful tool for predicting molecular geometries and energies. In this case, they were used to calculate the barriers of internal rotation for the sulfonyl chloride group, providing a theoretical basis for the conformational analysis. researchgate.net

In addition to DFT, ab initio molecular orbital methods have been applied to study the molecule. researchgate.net The study utilized the 2/6-31G** level of theory as part of its quantum-chemical investigation. researchgate.net Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering a fundamental approach to understanding the electronic structure and geometry of the molecule. These calculations supported the findings from the electron diffraction experiments and DFT methods, contributing to a comprehensive and robust structural model of the compound. researchgate.net

Quantum chemical methods, particularly DFT, are widely used for the theoretical prediction of spectroscopic properties. For similar molecules, such as p-bromobenzene sulfonyl chloride, DFT calculations have been successfully used to calculate harmonic vibrational frequencies, infrared (IR) intensities, and Raman scattering activities. researchgate.net These theoretical predictions allow for a complete vibrational assignment of the fundamental modes observed in experimental FTIR and FT-Raman spectra. researchgate.net While the specific spectroscopic predictions for this compound are noted as being part of the quantum-chemical study, the primary focus of the available literature is on the determined molecular structure. researchgate.net

Table 2: Summary of Computational Chemistry Findings for this compound

Computational Method Finding Value
Quantum Chemical Predominant Conformer Symmetry C1
Electron Diffraction / DFT C2-C1-S-Cl1 Torsion Angle 69.7(8)°
B3LYP/6-311++G** Rotational Barrier (V01) 9.7 kcal/mol

Data sourced from a combined electron diffraction and quantum-chemical study. researchgate.net


Table of Compounds Mentioned

Compound Name
This compound

Intermolecular Interactions and Crystal Packing

While a specific crystal structure determination for this compound is not available in the top search results, a general understanding of the potential intermolecular forces can be inferred from its molecular structure. In the solid state, the packing of molecules would be governed by a combination of weak intermolecular interactions.

Furthermore, London dispersion forces , arising from temporary fluctuations in electron density, would be present between the aromatic rings and all atoms of the molecules. These forces are ubiquitous and increase with the size and surface area of the molecule.

Reactivity and Reaction Mechanisms of 2 Chlorobenzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group

The primary mode of reactivity for 2-Chlorobenzenesulfonyl chloride involves nucleophilic substitution at the sulfur atom of the sulfonyl chloride moiety. The compound readily reacts with nucleophiles like water, amines, alcohols, and phenols. nih.gov The sulfonyl chloride group is highly electrophilic, making it a prime target for nucleophilic attack, leading to the formation of various sulfonated derivatives. nih.gov

In the presence of water, this compound undergoes hydrolysis to produce 2-chlorobenzenesulfonic acid. nih.gov The mechanism involves the nucleophilic attack of water on the electrophilic sulfur atom. For related alkanesulfonyl chlorides, base-catalyzed hydrolysis is proposed to proceed through a concerted E2 mechanism. acs.org This suggests that under basic conditions, the hydrolysis of this compound could follow a similar pathway, although specific mechanistic studies for this compound are not extensively detailed in the provided results.

The reaction between this compound and primary or secondary amines is a fundamental method for synthesizing sulfonamides. oup.com These reactions are typically conducted by treating an amine with the sulfonyl chloride, often in the presence of a base to neutralize the hydrogen chloride byproduct. oup.comamazonaws.com The reaction is versatile, accommodating a wide range of amines, including substituted anilines, aliphatic amines, and heterocyclic amines. oup.com

The general mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, followed by the elimination of hydrogen chloride to yield the sulfonamide. oup.com Research has demonstrated that these reactions can be carried out under various conditions, from mild room temperature settings to more eco-friendly microwave-assisted, solvent-free protocols that provide excellent yields in short reaction times. nih.govoup.com

Table 1: Examples of Sulfonamide Synthesis from Amines and Sulfonyl Chlorides This table is generated based on data for general sulfonylation reactions and illustrates the scope of the transformation.

Amine Reactant Sulfonyl Chloride Conditions Product Yield Reference
Substituted Anilines p-Toluenesulfonyl chloride Microwave, Solvent-Free N-Aryl-4-methylbenzenesulfonamide Good to Excellent oup.com
Aliphatic Amines p-Toluenesulfonyl chloride Microwave, Solvent-Free N-Alkyl-4-methylbenzenesulfonamide Good to Excellent oup.com
Heterocyclic Amines p-Toluenesulfonyl chloride Microwave, Solvent-Free N-Heterocyclyl-4-methylbenzenesulfonamide Good to Excellent oup.com
α-Amino acid esters Various Arylsulfonyl chlorides Microwave, Solvent-Free N-Sulfonyl-α-amino acid esters Good to Excellent oup.com
Aniline m-(chlorosulfonyl)benzoyl chloride THF, Triethylamine m-(phenylsulfamoyl)benzamide - amazonaws.com

This compound reacts with alcohols and phenols to generate sulfonate esters. nih.gov This transformation is a common strategy for converting alcohols, which are poor leaving groups, into sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution or elimination reactions. blogspot.comrsc.org The reaction is typically performed under basic conditions, with a base like pyridine (B92270) used to catalyze the reaction and neutralize the HCl byproduct. nih.govorganic-chemistry.org

The mechanism starts with the oxygen atom of the alcohol or phenol (B47542) acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. blogspot.com This leads to the formation of a sulfonate ester, with the stereochemistry at the alcohol's carbon atom being retained. blogspot.com While phenols can react directly, their conversion to the more nucleophilic phenoxide ion (by treatment with a base like sodium hydroxide) can accelerate the reaction, which is particularly useful for less reactive sulfonyl chlorides like benzoyl chloride. nih.gov

Table 2: Examples of Sulfonate Ester Synthesis from Phenols and Sulfonyl Chlorides This table is generated based on data for general sulfonation reactions of phenols.

Phenol Reactant Sulfonyl Chloride Product Yield Reference
3,5-Dimethylphenol 4-Chlorobenzenesulfonyl chloride 3,5-Dimethylphenyl 4-chlorobenzenesulfonate Good researchgate.net
2-Chlorophenol Tosyl chloride 2-Chlorophenyl 4-methylbenzenesulfonate 89% researchgate.net
2-Nitrophenol Tosyl chloride 2-Nitrophenyl 4-methylbenzenesulfonate 73% researchgate.net

Palladium-Catalyzed Reactions Involving this compound

In addition to their role in nucleophilic substitution, arylsulfonyl chlorides have emerged as versatile partners in transition metal-catalyzed reactions. These processes often proceed via a desulfonylative pathway, where the sulfonyl chloride group is extruded as sulfur dioxide, allowing the aryl group to participate in coupling reactions.

Research has demonstrated that the desulfonylative homo-coupling of arylsulfonyl chlorides can be achieved using a palladium catalyst. oup.com Specifically, the reaction proceeds efficiently when an arylsulfonyl chloride is treated with titanium(IV) isopropoxide in the presence of a palladium catalyst, leading to the formation of symmetrical biaryl compounds. oup.com This transformation provides a direct method for creating C-C bonds between two identical aryl groups originating from the sulfonyl chloride.

Arylsulfonyl chlorides are recognized as effective coupling partners in various palladium-catalyzed cross-coupling reactions, often serving as equivalents to aryl halides. nih.gov These reactions typically proceed through a desulfonylation event, where the palladium catalyst cleaves the C–S bond. nih.gov

Novel palladium-catalyzed methods have been developed that utilize arylsulfonyl chlorides for C−H bond functionalization. acs.org Depending on the reaction conditions, these reagents can be used to achieve the formation of C−S, C−Cl, or C−C bonds, highlighting their versatility. acs.org For instance, ruthenium(II)-catalyzed chelation-assisted desulfitative arylation of benzo[h]quinolines with arylsulfonyl chlorides has been reported, demonstrating a C-C bond-forming cross-coupling. acs.org

The broader context of desulfonylative cross-coupling is well-established for related organosulfur compounds. For example, desulfonylative cross-coupling reactions of aryl and alkyl sulfones with various nucleophiles are known to be catalyzed by transition metals like palladium and nickel. researchgate.net While the substrate is different, these reactions underscore the viability of cleaving the C(sp²)–SO₂ bond to enable cross-coupling.

It is noteworthy that the reaction pathway can be selectively controlled. Under certain palladium-catalyzed conditions designed for chlorosulfonylation, arylsulfonyl chloride intermediates are formed and are unreactive towards the desulfonylative cross-coupling pathway, allowing for their isolation or subsequent conversion to sulfonamides. nih.gov This demonstrates that the choice of catalyst and conditions is critical in directing the reactivity of the arylsulfonyl chloride either towards substitution at the sulfur atom or towards desulfonylative coupling at the aryl carbon.

Other Significant Reaction Pathways

Beyond its primary use in sulfonamide and sulfonate ester formation, this compound engages in other notable reactions, expanding its synthetic utility. These pathways include reduction to form sulfinates and reactions with various bases.

A significant reaction pathway for this compound is its reduction to form the corresponding sulfinate salt, sodium 2-chlorobenzenesulfinate. This transformation is a key step in the synthesis of various organosulfur compounds, as sulfinates are versatile building blocks. nih.gov

The most prevalent and industrially scalable method for this conversion is the reduction of the sulfonyl chloride using a mild reducing agent, typically sodium sulfite (B76179) (Na₂SO₃). nih.gov The reaction is generally carried out in an aqueous medium, often in the presence of a base such as sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. The process involves the nucleophilic attack of the sulfite ion on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfinate.

While many sulfinate salts are not commercially available, this method provides a straightforward route to their synthesis from readily accessible sulfonyl chlorides. nih.gov However, the practical execution of this procedure can be challenging due to the high water solubility and hygroscopic nature of the resulting sulfinate salts, which can complicate their isolation and purification. An analogous procedure for the para-isomer, p-chlorobenzenesulfonyl chloride, involves reacting it with sodium sulfite in water at a temperature of 55-60°C for several hours. prepchem.com A similar approach can be applied to the ortho-isomer.

Table 1: General Conditions for the Preparation of Sodium Arylsulfinates from Arylsulfonyl Chlorides

Reactant 1Reactant 2SolventAdditiveTemperatureProduct
Arylsulfonyl ChlorideSodium SulfiteWaterSodium Bicarbonate70-80 °CSodium Arylsulfinate

This table presents a generalized procedure based on common methods for sulfinate synthesis. nih.gov

The reactivity of this compound with oxidizing agents and bases is dictated by the electrophilic nature of the sulfur atom and its high oxidation state.

Reactivity with Bases: this compound, like other sulfonyl chlorides, is an electrophilic compound that readily reacts with nucleophilic bases. wikipedia.org

Hydrolysis: In the presence of water, especially when heated or under basic conditions (e.g., with sodium hydroxide), it undergoes hydrolysis. The hydroxide (B78521) ion attacks the sulfonyl group, leading to the cleavage of the sulfur-chlorine bond and forming sodium 2-chlorobenzenesulfonate and hydrochloric acid.

Aminolysis: Its reaction with primary and secondary amines is a cornerstone of its utility, yielding N-substituted sulfonamides. This reaction forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. wikipedia.org

Reactivity with Oxidizing Agents: The sulfur atom in this compound is in its highest possible oxidation state (+6). Consequently, the compound is generally resistant to further oxidation under standard conditions. There are no common reaction pathways where this compound acts as a reducing agent. Its stability in the presence of many oxidizing agents makes it a robust chemical intermediate in various synthetic processes that may involve oxidative steps targeting other functional groups in a molecule.

Applications of 2 Chlorobenzenesulfonyl Chloride in Advanced Chemical Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

The utility of 2-chlorobenzenesulfonyl chloride as a building block in medicinal chemistry is well-established. ontosight.ai The sulfonamide linkage, readily formed by the reaction of this compound with primary or secondary amines, is a key structural motif in a multitude of therapeutic agents. ontosight.ai

This compound is a crucial precursor in the development of novel antimicrobial agents. ontosight.ai Sulfonamides derived from this compound have demonstrated a broad spectrum of activity against various pathogenic microorganisms. nih.gov The general synthesis of these antimicrobial agents involves the reaction of this compound with an appropriate amine-containing molecule.

Researchers have synthesized and evaluated numerous derivatives of 2-chlorobenzenesulfonamide (B1218434) for their antimicrobial properties. For instance, a series of 2-chlorobenzoic acid derivatives, including Schiff's bases, were synthesized and showed greater antibacterial potential against Gram-negative bacteria like Escherichia coli than Gram-positive bacteria. nih.gov Another study focused on the synthesis of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives, with some compounds exhibiting promising activity against anaerobic Gram-positive bacteria. nih.gov

The introduction of different substituents on the sulfonamide nitrogen allows for the fine-tuning of the antimicrobial activity and spectrum. For example, the synthesis of N-substituted derivatives of N-(oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide has been reported to yield compounds with good activity against Staphylococcus aureus. asianpubs.org Furthermore, novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their antimicrobial and antibiofilm activities against urinary tract infection-causing pathogens. nih.gov The quest for new antimicrobial agents has also led to the synthesis of quinoline-5-sulfonamides with potential antibacterial effects. nih.gov

Below is a table summarizing some antimicrobial agents synthesized using this compound or its derivatives:

Derivative ClassTarget Microorganism(s)Reference
2-Chlorobenzoic acid derivativesEscherichia coli (Gram-negative) nih.gov
4-Chloro-2-mercaptobenzenesulfonamidesAnaerobic Gram-positive bacteria nih.gov
N-(Oxolan-2-ylmethyl)-4-chlorobenzenesulfonamidesStaphylococcus aureus (Gram-positive) asianpubs.org
7-Methoxyquinoline sulfonamidesUrinary tract infection pathogens nih.gov
Quinoline-5-sulfonamidesGeneral antibacterial activity nih.gov

The development of new anticancer agents is a primary focus of medicinal chemistry, and this compound has emerged as a valuable starting material in this field. ontosight.ai A notable example is the synthesis of a series of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives. nih.gov These compounds were evaluated for their in vitro activity against a panel of 60 different human cancer cell lines. nih.gov

Several compounds from this series demonstrated significant cytotoxic activity against numerous cancer cell lines. nih.gov Specifically, compounds 16 , 20 , and 21 were identified as having remarkable anticancer potential. nih.gov Further investigation revealed that sulfonamide derivative 21 was more selective and exhibited higher cytotoxic activity against A549 non-small cell lung adenocarcinoma and HCT-116 colon carcinoma cells, while being less toxic to normal human cells. nih.gov The mechanism of action for compound 21 was found to involve the arrest of the cell cycle in the G0/G1 phase, an increase in p53 and p21 protein levels, depletion of ATP, and disruption of the mitochondrial membrane potential in cancer cells. nih.gov

The synthesis of these anticancer agents typically involves the reaction of this compound with various aryl or heteroaryl amines to produce a library of sulfonamide derivatives, which are then screened for their biological activity. Other research has explored the synthesis of 2-benzylthio-4-chlorobenzenesulfonamide derivatives and their in vitro antitumor activity. researchgate.net

The following table highlights key findings related to anticancer agents derived from this compound:

Compound/Derivative ClassCancer Cell Line(s)Key FindingsReference
N-(aryl/heteroaryl)-2-chlorobenzenesulfonamides (16 , 20 , 21 )60 human cancer cell linesRemarkable cytotoxic activity. nih.gov
Sulfonamide derivative 21 A549 (lung), HCT-116 (colon)High selectivity and cytotoxicity; induces cell cycle arrest and apoptosis. nih.gov
2-Benzylthio-4-chlorobenzenesulfonamidesVariousIn vitro antitumor activity. researchgate.net

This compound and its derivatives are also utilized in the development of enzyme inhibitors, which are crucial for treating various diseases by targeting specific enzymes. The sulfonamide group can mimic the transition state of an enzymatic reaction or bind to the active site of an enzyme, leading to its inhibition.

Research has shown that compounds derived from this compound can act as inhibitors for various enzymes. For example, it has been identified as a CYP1A2 inhibitor, which is relevant for drug metabolism and potential drug-drug interactions. The synthesis of novel 4-chloro-2-mercaptobenzenesulfonamides has not only shown antibacterial activity but also potential as enzyme inhibitors. nih.gov The journal Journal of Enzyme Inhibition and Medicinal Chemistry has published research on the synthesis and activity of such compounds. nih.gov

The development of enzyme inhibitors often involves a rational design approach, where the structure of the target enzyme's active site is considered to synthesize a complementary inhibitor. The versatility of this compound allows for the creation of a diverse range of sulfonamide derivatives that can be screened for their enzyme inhibitory activity.

Utilization in Materials Science

This compound is a reactive compound that has found niche but important applications in the field of materials science. Its utility is primarily centered on its ability to modify surfaces and act as a building block in specific synthetic routes. The applications are explored below, with a notable focus on its isomer, 4-chlorobenzenesulfonyl chloride, in perovskite solar cells due to the availability of detailed research on this variant.

Interfacial Passivation in Perovskite Solar Cells

While research specifically detailing the use of this compound in perovskite solar cells is limited in publicly available literature, extensive studies have been conducted on its isomer, 4-chlorobenzenesulfonyl chloride (CBSC). This research provides significant insights into how a chlorobenzenesulfonyl chloride molecule can be effectively used for interfacial passivation to enhance the performance and stability of these next-generation photovoltaic devices.

Interfacial passivation is a critical strategy to mitigate defects at the interfaces of the perovskite absorber layer and the charge transport layers, which are major sources of non-radiative recombination losses and device instability. The application of a thin layer of a passivating agent can neutralize these defects, leading to improved device efficiency and longevity.

Detailed Research Findings on 4-Chlorobenzenesulfonyl Chloride (CBSC) Passivation:

Recent studies have demonstrated that treating the surface of a perovskite film with a solution of 4-chlorobenzenesulfonyl chloride can significantly enhance the power conversion efficiency (PCE) and stability of perovskite solar cells (PSCs). google.comsigmaaldrich.com The CBSC molecules act as a Lewis acid, effectively passivating undercoordinated halide ions and other surface defects. sigmaaldrich.comprepchem.com

In one key study, a spin-coating application of a thin CBSC layer on a Cs₀.₀₅(MA₀.₁₇FA₀.₈₃)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃ perovskite film resulted in a notable increase in PCE from 18.29% for the control device to 20.02% for the passivated device. google.com This improvement was largely attributed to an increase in the open-circuit voltage (Voc) by approximately 50 mV, confirming successful surface defect passivation. google.com

The long-term stability of the devices was also markedly improved. The CBSC-passivated PSCs retained about 93% of their initial PCE after 768 hours of storage in a controlled environment with 30% relative humidity. google.comsigmaaldrich.com In contrast, the pristine (unpassivated) device maintained only 82% of its initial efficiency under the same conditions. google.com

The mechanism behind this enhancement involves the CBSC molecules acting as electron acceptors. They bind to negatively charged defects such as undercoordinated halide ions and Pb-I antisite defects, thereby reducing charge carrier recombination at the perovskite/spiro-OMeTAD interface. sigmaaldrich.comprepchem.com

Interactive Data Table: Performance of CBSC Passivated Perovskite Solar Cells

TreatmentPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (FF)PCE Retention (after 768h)
Pristine (Control)18.29%Lower--82%
CBSC Passivated20.02%~50 mV higher--93%

These findings underscore the potential of chlorobenzenesulfonyl chloride compounds in advancing the commercial viability of perovskite solar cell technology by addressing critical issues of efficiency and stability.

Development of New Materials and Composites

The application of this compound in the broader development of new materials and composites is not as extensively documented in publicly available scientific literature as its role in specific niche applications. As a reactive molecule, it possesses the potential to be used as a monomer or a modifying agent in the synthesis of novel polymers and composite materials. The sulfonyl chloride group is a versatile functional group that can react with a variety of nucleophiles, such as alcohols, amines, and thiols, to form sulfonates, sulfonamides, and thioesters, respectively. These linkages can be used to build up polymer chains or to functionalize existing materials.

However, based on the available information, there is limited specific research detailing the successful incorporation of this compound into new polymers or composites with demonstrated novel properties. While the synthesis of various derivatives of this compound is well-established, its direct use as a primary building block for materials with advanced properties appears to be an area with limited exploration or at least limited public reporting.

For instance, while the synthesis of compounds like 5-nitro-2-chlorobenzenesulfonyl chloride is reported, the focus is on the synthetic method itself rather than the application of the product in materials science. google.com The broader field of using sulfonyl chlorides in polymer chemistry is active, but specific examples involving the 2-chloro isomer are not prominent in the reviewed literature.

Therefore, the development of new materials and composites utilizing this compound remains an area with potential for future research and discovery.

Spectroscopic and Analytical Characterization Techniques for 2 Chlorobenzenesulfonyl Chloride and Its Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and electronic environment of hydrogen atoms in a molecule.

In 2-chlorobenzenesulfonyl chloride, the four aromatic protons are in different chemical environments, leading to a complex multiplet in the aromatic region of the spectrum, typically between 7.4 and 8.1 ppm. chemicalbook.comdocbrown.info The electron-withdrawing nature of both the sulfonyl chloride and the chlorine atom shifts these protons downfield compared to unsubstituted benzene (B151609) (δ ≈ 7.34 ppm). docbrown.infolibretexts.org The exact chemical shifts and coupling patterns are influenced by the ortho-chlorine substituent. High-resolution instruments can often resolve these into distinct signals, theoretically appearing as doublets and triplets. docbrown.info

When this compound reacts to form sulfonamides (by reacting with amines) or sulfonate esters (by reacting with alcohols), the chemical shifts of the aromatic protons are altered. In sulfonamides, the -SO₂NHR group influences the electronic environment, but the aromatic protons typically remain in a similar downfield region. For N-H protons in sulfonamides, the signal can be broad and its position is dependent on concentration and temperature. msu.edu In sulfonate esters, the -SO₂OR group also keeps the aromatic proton signals in the downfield area. chemicalbook.com For example, in 2-chloroethyl benzenesulfonate (B1194179), the aromatic protons appear in a range similar to the parent sulfonyl chloride. chemicalbook.com

Table 1: Typical ¹H NMR Chemical Shift Ranges

Proton Type Compound Class Approximate Chemical Shift (δ, ppm)
Aromatic Protons This compound 7.4 - 8.1
Aromatic Protons 2-Chlorobenzenesulfonamides 7.4 - 8.0
Aromatic Protons 2-Chlorobenzenesulfonate Esters 7.5 - 8.0
N-H Proton 2-Chlorobenzenesulfonamides Variable, often broad
Protons on Alkyl group (α to O) Sulfonate Esters (e.g., -O-CH₂-) 3.6 - 4.5 pdx.edulibretexts.org

Note: Chemical shifts are relative to TMS and can vary based on solvent and substitution.

¹³C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each non-equivalent carbon atom produces a distinct signal. hw.ac.uk

For this compound, six distinct signals are expected for the aromatic carbons. The carbon atom attached to the sulfonyl chloride group (C-S) and the carbon atom attached to the chlorine (C-Cl) are significantly influenced by these electronegative groups. libretexts.org Generally, aromatic carbons appear in the range of 120-170 ppm. oregonstate.edu The carbon directly bonded to the chlorine (ipso-carbon) and the one bonded to the sulfonyl group will have their chemical shifts significantly affected. hw.ac.uk For comparison, in related compounds like 2-nitrobenzenesulfonyl chloride, aromatic carbons appear between approximately 125 and 150 ppm. chemicalbook.com

Upon conversion to sulfonamides or sulfonate esters, the chemical shifts of the aromatic carbons, particularly the ipso-carbon attached to the sulfur atom, will change, reflecting the new substituent. The other aromatic carbon signals will also experience smaller shifts. The carbons of the alkyl groups in the sulfonamide or sulfonate ester moieties will appear in the aliphatic region of the spectrum (typically 10-90 ppm). pdx.eduoregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges

Carbon Type Compound Class Approximate Chemical Shift (δ, ppm)
Aromatic Carbons This compound & Derivatives 125 - 150 libretexts.orgoregonstate.edu
C-S (ipso-carbon) This compound & Derivatives 135 - 145
C-Cl (ipso-carbon) This compound & Derivatives 130 - 140
Carbonyl Carbon Carboxylic Acid Derivatives (for comparison) 165 - 190 oregonstate.edu
Alkyl Carbon (C-O) Sulfonate Esters 60 - 90 pdx.edu

Note: Chemical shifts are relative to TMS and can vary based on solvent and substitution.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns. rsc.org

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, high-energy electrons bombard the sample, causing ionization and extensive fragmentation. libretexts.org For this compound (molecular weight ≈ 211.07 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 211 (containing ³⁵Cl) and an isotopic peak at m/z 213 (containing ³⁷Cl) with an intensity ratio of approximately 3:1.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. libretexts.org Key fragmentation pathways for this compound would likely include:

Loss of Cl radical: [M - Cl]⁺, leading to a fragment at m/z 176 (C₆H₄ClO₂S⁺).

Loss of SO₂Cl radical: This would result in a chlorophenyl cation at m/z 111 (C₆H₄Cl⁺).

Loss of SO₂: Cleavage of the C-S bond can lead to the loss of sulfur dioxide, generating a fragment from the [M - Cl]⁺ ion.

In the EI-MS of its sulfonamide derivatives, fragmentation often involves cleavage of the S-N bond and C-S bond, as well as fragmentation of the alkyl chain attached to the nitrogen. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures and non-volatile compounds. rsc.org This technique is frequently used for the analysis of reactions involving this compound.

LC-MS is particularly effective for:

Monitoring Reaction Progress: It can track the consumption of this compound and the formation of sulfonamide or sulfonate ester products. nih.gov

Detecting Byproducts: It can identify hydrolysis byproducts, such as 2-chlorobenzenesulfonic acid, which can be detected in negative ion mode with a characteristic [M-H]⁻ ion at m/z 191.

Quantification: Using techniques like multiple reaction monitoring (MRM), LC-MS/MS provides high sensitivity and specificity for quantifying sulfonamide products in various matrices. usda.govnih.gov

Electrospray ionization (ESI) is a common ionization source used in LC-MS for these compounds, often in positive mode for sulfonamides ([M+H]⁺) or negative mode for the sulfonic acid byproduct. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. While this compound itself can be analyzed by GC, its thermal stability can be a concern, and it may partially degrade. thermofisher.comcore.ac.uk

Key applications include:

Purity Analysis: GC can determine the purity of this compound, with some methods specifying a purity of ≥97.5%. thermofisher.comthermofisher.com

Byproduct Identification: It is effective for identifying volatile chlorinated byproducts that may form during synthesis, such as chlorobenzene (B131634).

Analysis of Derivatives: To improve thermal stability and chromatographic behavior, sulfonyl chlorides can be converted into more stable derivatives, such as sulfonamides (e.g., N,N-diethylsulfonamides), prior to GC-MS analysis. core.ac.uk Similarly, derivatization is often required for other reactive chlorides before GC-MS analysis. rsc.org

Standard non-polar columns like DB-5MS are often employed for the separation of these types of chlorinated aromatic compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum exhibits characteristic absorption bands that confirm the presence of the sulfonyl chloride group and the substituted benzene ring.

The most prominent peaks are associated with the sulfonyl chloride moiety. Strong characteristic bands for the asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1370–1350 cm⁻¹ and 1180–1160 cm⁻¹, respectively. acdlabs.com The presence of the chlorine atom on the benzene ring also influences the spectrum, with C-Cl stretching vibrations appearing in the fingerprint region. docbrown.infodocbrown.info Additionally, C-H stretching vibrations from the aromatic ring are observed around 3000–3100 cm⁻¹. docbrown.info

A study of the molecular structure of this compound using electron diffraction and quantum-chemical methods provided detailed structural parameters, which complement the interpretation of its IR spectrum. The data available in the NIST Chemistry WebBook for this compound includes its IR spectrum, further aiding in its identification. nist.gov

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Wavenumber (cm⁻¹)
Sulfonyl Chloride (S=O) Asymmetric Stretch 1370–1350
Sulfonyl Chloride (S=O) Symmetric Stretch 1180–1160
Aromatic C-H Stretch ~3000–3100 docbrown.info

This table is based on generalized data for sulfonyl chlorides and halogenated aromatic compounds and may not reflect the exact peak positions for this compound.

X-ray Diffraction (XRD) for Structural Elucidation of Derivatives

While X-ray diffraction (XRD) is used to determine the three-dimensional atomic structure of crystalline solids, its application is more common for the stable, solid derivatives of this compound, such as sulfonamides, rather than the reactive sulfonyl chloride itself. The synthesis of sulfonamides often starts with sulfonyl chlorides. mdpi.com

The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for crystal structure data, and information for derivatives of this compound, such as 2-chlorobenzenesulfonamide (B1218434), can be found there. nih.gov These structural studies confirm the connectivity of the atoms and provide insights into the packing of molecules in the crystal lattice. mdpi.com

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound and its reaction products. bldpharm.com Reversed-phase HPLC, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, is a common method. rsc.orgresearchgate.net The purity is typically determined by calculating the area percentage of the main peak in the chromatogram. researchgate.net

In the synthesis of derivatives, HPLC is used to monitor the reaction's progress and to purify the final products. googleapis.com For example, preparative HPLC can be employed to isolate sulfonamide derivatives with high purity. rsc.org Different HPLC methods, including varying gradients and columns, can be developed to suit the specific properties of the compounds being analyzed. rsc.org For instance, an HPLC method was developed to determine chlorobenzenes, benzenesulfonyl chlorides, and other related compounds in industrial wastewater, demonstrating the technique's versatility. researchgate.net

Table 2: Example HPLC Method Parameters for Analysis of Sulfonamide Derivatives

Parameter Condition
Column Gemini NX C18, 5 µm, 21.2 x 100 mm rsc.org
Mobile Phase A 0.1% formic acid in water rsc.org
Mobile Phase B 0.1% formic acid in acetonitrile rsc.org
Detection ELSD-MS rsc.org

| Flow Rate | 30 mL/min (preparative) rsc.org |

Note: These parameters are from a specific application for the purification of sulfonamide derivatives and may need to be optimized for the analysis of this compound itself.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for analyzing volatile compounds and is suitable for assessing the purity of this compound. thermofisher.com The FID is a highly sensitive detector for organic compounds containing carbon-hydrogen bonds. libretexts.org It works by burning the eluted compounds in a hydrogen-air flame, which produces ions that generate a measurable current proportional to the amount of analyte. youtube.com

GC-FID is widely used in various industries for quality control due to its robustness and reliability. bme.hu While the detector is highly sensitive, its response can be affected by the presence of heteroatoms like chlorine. bme.hu For the analysis of reactive compounds like acid chlorides, derivatization may be necessary to improve chromatographic performance and obtain accurate quantification. researchgate.net A purity of ≥97.5% for this compound has been specified in commercial products, likely determined by GC. thermofisher.com

Table 3: Typical GC-FID Operating Conditions

Parameter Condition
Detector Flame Ionization Detector (FID) chromatographyonline.com
Hydrogen Flow 30–45 mL/min chromatographyonline.com
Air Flow 300–450 mL/min chromatographyonline.com

| Detector Temperature | >150 °C and 20–50 °C above the final column temperature chromatographyonline.com |

This table provides general operating conditions for an FID detector and specific column and temperature programming would be required for the analysis of this compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of chemical reactions. chemistryhall.comresearchgate.net In the synthesis of derivatives from this compound, TLC can be used to observe the consumption of the starting material and the formation of the product. libretexts.orgresearchgate.net

A typical TLC analysis involves spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system. rochester.edu The separated spots are then visualized, often using a UV lamp, as aromatic compounds like this compound and its derivatives are typically UV-active. libretexts.orgyoutube.com By comparing the spots of the reaction mixture to those of the starting material and, if available, the pure product, a chemist can quickly assess the status of the reaction. youtube.com The use of a "cospot," where the reaction mixture and starting material are spotted in the same lane, helps to confirm the identity of the starting material spot. rochester.edu

Table 4: General Procedure for Monitoring a Reaction with TLC

Step Description
1. Plate Preparation Spot the starting material, reaction mixture, and a cospot on a silica gel TLC plate. rochester.edu
2. Development Place the plate in a chamber with a suitable eluent and allow the solvent to move up the plate. rochester.edu
3. Visualization View the dried plate under a UV lamp to see the separated spots. libretexts.org

| 4. Analysis | Observe the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane. libretexts.orgyoutube.com |

Biological Activities and Mechanistic Studies of 2 Chlorobenzenesulfonyl Chloride Derivatives

Antimicrobial Activity Investigations

The antimicrobial potential of compounds derived from 2-chlorobenzenesulfonyl chloride has been evaluated against a range of bacterial and fungal species. These investigations are crucial in the search for new agents to combat infectious diseases.

Antibacterial Efficacy

Recent studies have explored the antibacterial effects of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives. In a preliminary screening, one compound, designated as compound 16, demonstrated activity against Staphylococcus aureus ATCC 6538 with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. sciforum.net However, the tested compounds showed limited activity against Escherichia coli ATCC 8739, with MIC values greater than 128 µg/mL. sciforum.net

Further investigations with compound 16 were conducted on a broader range of Gram-positive bacteria. The compound showed notable activity against Staphylococcus epidermidis ATCC 14990 (MIC = 2 µg/mL) and methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 (MIC = 0.5 µg/mL). sciforum.net Its efficacy was also confirmed against clinical MRSA strains, with MIC values ranging from 1 to 4 µg/mL. sciforum.net Despite this inhibitory activity, the compound did not demonstrate bactericidal effects within the tested concentration range. sciforum.net

Additionally, the impact of compound 16 on bacterial biofilm formation by selected MRSA strains was assessed. At concentrations of MIC, 2xMIC, and 4xMIC, the compound inhibited biofilm formation by 92-94% compared to the control. sciforum.net

Table 1: Antibacterial Activity of Compound 16

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus ATCC 6538 8 sciforum.net
Escherichia coli ATCC 8739 >128 sciforum.net
Staphylococcus epidermidis ATCC 14990 2 sciforum.net
Staphylococcus aureus ATCC 43300 MRSA 0.5 sciforum.net
MRSA Clinical Strains 1-4 sciforum.net

Antifungal Properties

The exploration of this compound derivatives has also extended to their potential antifungal activities. A study investigating a series of N-arylbenzenesulfonamides, which can be derived from substituted benzenesulfonyl chlorides, tested their in vitro antifungal properties against several plant pathogenic fungi, including Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, and Botrytis cinerea. nih.gov A number of these compounds exhibited broad-spectrum antifungal activity, with 50% effective dose (ED50) values in the range of 3-15 µg/ml. nih.gov

Specifically, six of these derivatives were selected for in vivo testing based on their in vitro performance. nih.gov The fungicidal efficacy of some of these compounds showed a disease control value of over 85% at 50 µg/ml against wheat leaf rust, while another was selective against cabbage club root disease. nih.gov

Another study on anthranilic acid sulfonamide analogs, which included a 4-chloro-benzenesulfonamide derivative, showed that these compounds selectively displayed growth inhibition of 25-50% against Candida albicans ATCC 90028 at a concentration of 4 μg/mL. nih.gov At a higher concentration of 128 μg/mL, one of the sulfonamides exhibited 50% inhibition against C. albicans. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies help in identifying the key molecular features responsible for their antimicrobial effects.

In the case of antibacterial N-(aryl/heteroaryl)-2-chlorobenzenesulfonamides, the nature of the substituent on the aryl or heteroaryl ring plays a crucial role in determining the antibacterial potency. The promising activity of compound 16 against various strains of Staphylococcus aureus, including MRSA, highlights the significance of its specific substitution pattern, although the detailed SAR was not fully elucidated in the initial report. sciforum.net The observation that this compound inhibits biofilm formation suggests that its mechanism may involve interference with bacterial adhesion or signaling pathways. sciforum.net

For antifungal N-arylbenzenesulfonamides, the substituents on both the arylamine and the benzenesulfonyl portions of the molecule affect the activity. nih.gov The broad spectrum of activity for several compounds against different phytopathogenic fungi indicates that the sulfonamide scaffold is a viable pharmacophore for developing new antifungal agents. nih.gov The in vivo efficacy of certain derivatives against specific plant diseases further underscores the potential for developing specialized agricultural fungicides from this class of compounds. nih.gov

Enzyme Inhibition Studies

The inhibitory effects of this compound derivatives on specific enzymes are another area of active research. These studies can reveal the mechanisms by which these compounds exert their biological effects and can guide the design of more potent and selective inhibitors for therapeutic purposes.

Carbonic Anhydrase Inhibition

Derivatives of this compound, specifically 2-chlorobenzenesulfonamides, have been investigated as inhibitors of carbonic anhydrases (CAs). nih.gov CAs are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.

The 2-chlorobenzenesulfonamide (B1218434) fragment is found in some pharmaceutical drugs. nih.gov The chlorine atom at the ortho- position of the benzene (B151609) ring plays a significant role in the binding of these compounds to the active site of CA isoforms. nih.gov It occupies a hydrophobic cavity within the enzyme's active site, which helps to orient the inhibitor molecule. nih.gov This positioning, along with the electronic effect of the chlorine atom on the pKa of the sulfonamide group, can enhance the binding affinity. nih.gov The primary mechanism of inhibition involves the coordination of the negatively charged sulfonamide amino group to the zinc ion (Zn(II)) located in the active site of the enzyme, which blocks the binding of the natural substrate, CO2. nih.gov

Studies have determined the binding affinities of various compounds containing the 2-chlorobenzenesulfonamide moiety for all twelve catalytically active human CA isoforms. nih.gov The inhibition of CA enzymatic activity by these compounds has been confirmed using methods such as the stopped-flow CO2 hydration enzymatic activity assay. nih.gov

Cholinesterase Inhibition

The investigation into the cholinesterase inhibitory potential of derivatives of this compound is an area of interest, although specific data for these exact derivatives is limited in the provided context. Generally, sulfonamide derivatives have been explored as cholinesterase inhibitors. For instance, a study on chlorinated sulfonamides derived from 4-chlorobenzenesulfonyl chloride showed good inhibitory activities against butyrylcholinesterase (BChE), suggesting their potential as lead compounds for Alzheimer's disease. While this study did not use the 2-chloro isomer, it indicates that chlorinated sulfonamides as a class have the potential to inhibit cholinesterases. Further research is needed to specifically determine the efficacy of this compound derivatives as cholinesterase inhibitors.

Lipoxygenase Inhibition

Derivatives of this compound, particularly sulfonamides, have been investigated for their potential to inhibit lipoxygenase (LOX) enzymes. These enzymes are key players in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of LOX is a therapeutic strategy for inflammatory diseases.

Research into sulfonamides derived from arylsulfonyl chlorides has demonstrated their potential as lipoxygenase inhibitors. For instance, a series of N-substituted derivatives of N-benzyl-4-chlorobenzenesulfonamide were synthesized and screened for their inhibitory activity against the lipoxygenase enzyme. indexcopernicus.com The parent molecule, N-benzyl-4-chlorobenzenesulfonamide, was synthesized by reacting benzylamine (B48309) (moringine) with 4-chlorobenzenesulfonyl chloride. indexcopernicus.com Subsequent alkylation or aralkylation of the sulfonamide nitrogen led to a series of derivatives that were found to be moderate inhibitors of the enzyme. indexcopernicus.com

Similarly, a study on 4-(toluene-4-sulfonylamino)-benzoic acids, synthesized from p-aminobenzoic acid and p-toluenesulfonyl chloride, revealed that several of the resulting sulfonamide derivatives exhibited good lipoxygenase inhibitory activities. nih.gov The study highlighted that N-alkylated products were generally more active than O-alkylated derivatives. nih.gov

The inhibitory potential of these sulfonamide derivatives is influenced by the nature of the substituents. For example, in the study of N-benzyl-4-chlorobenzenesulfonamide derivatives, the introduction of different alkyl and aralkyl groups with and without halogen substitutions on the nitrogen of the sulfonamide led to varying degrees of lipoxygenase inhibition. indexcopernicus.com The most active compound in this series demonstrated the significance of the substituent's nature in the inhibitory action. indexcopernicus.com

Table 1: Lipoxygenase Inhibition by Sulfonamide Derivatives

Compound Class Starting Materials Key Findings Reference
N-substituted N-benzyl-4-chlorobenzenesulfonamides Benzylamine, 4-Chlorobenzenesulfonyl chloride Derivatives showed moderate lipoxygenase inhibitory activity. indexcopernicus.com
4-(Toluene-4-sulfonylamino)-benzoic acid derivatives p-Aminobenzoic acid, p-Toluenesulfonyl chloride N-alkylated derivatives were more potent inhibitors than O-alkylated ones. Some compounds showed good IC50 values. nih.gov

Antioxidant and Pro-oxidant Activities

The antioxidant potential of derivatives of this compound has been explored, particularly in the context of their ability to scavenge free radicals. One study focused on the synthesis of 2-aminothiazole (B372263) sulfonamides and the evaluation of their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov In this research, various sulfonyl chlorides were reacted with 2-aminothiazole, followed by alkylation of the amino group to produce a series of derivatives. nih.gov

Several of these 2-aminothiazole sulfonamide derivatives demonstrated potent DPPH scavenging activity. nih.gov The study revealed that the antioxidant capacity was influenced by the substitution pattern on the benzenesulfonyl ring and the alkyl groups attached to the thiazole (B1198619) moiety. nih.gov Specifically, compounds with certain substitutions showed IC50 values for DPPH scavenging that were indicative of significant antioxidant potential. nih.gov

While the primary focus is often on antioxidant effects, the balance between antioxidant and pro-oxidant activities is a critical aspect of the biological actions of chemical compounds. However, in the reviewed literature concerning derivatives of this compound, the emphasis has been on their antioxidant properties, with limited to no specific data on their pro-oxidant activities.

Table 2: Antioxidant Activity of 2-Aminothiazole Sulfonamide Derivatives

Compound Series Assay Key Findings Reference
2-Aminothiazole sulfonamides DPPH radical scavenging Several derivatives exhibited potent antioxidant activity with significant IC50 values. nih.gov

Theoretical and In Silico Studies of Biological Mechanisms

To understand the molecular basis of the biological activities of this compound derivatives, computational methods such as molecular docking are employed. These in silico studies provide insights into the binding interactions between the synthesized compounds and their biological targets, which can explain their inhibitory mechanisms and guide the design of more potent molecules.

In the context of lipoxygenase inhibition, molecular docking studies have been utilized to investigate how sulfonamide derivatives interact with the active site of the lipoxygenase enzyme. scholarsresearchlibrary.comnih.gov For instance, the docking of flavonoids, which are known lipoxygenase inhibitors, has been performed to determine their binding energy, inhibition constant, and intermolecular energy. scholarsresearchlibrary.com These studies help in understanding the structural features required for effective binding. scholarsresearchlibrary.comnih.gov

For sulfonamide derivatives, docking studies can elucidate the specific amino acid residues in the lipoxygenase active site that are involved in hydrogen bonding and other interactions with the sulfonamide moiety and its substituents. This information is crucial for structure-activity relationship (SAR) analysis, which correlates the chemical structure of the compounds with their biological activity.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often carried out for newly synthesized compounds. For a series of 2-aminothiazole sulfonamides, these predictions suggested high gastrointestinal absorption and low toxicity for the synthesized derivatives. nih.gov Frontier Molecular Orbital (FMO) analysis was also conducted to understand the electronic properties and reactivity of the compounds. nih.gov Such theoretical studies are invaluable in the early stages of drug discovery to predict the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Environmental and Safety Considerations in the Handling and Disposal of 2 Chlorobenzenesulfonyl Chloride

Corrosivity and Irritant Properties

2-Chlorobenzenesulfonyl chloride is a corrosive substance that poses significant risks upon contact with the body. ontosight.aifishersci.com It is known to cause severe skin burns and eye damage. fishersci.com The compound is categorized as a Skin Corrosion/Irritation Category 1B substance, indicating its potential to cause permanent damage to the skin. fishersci.com Similarly, it is classified as a Serious Eye Damage/Eye Irritation Category 1, signifying a risk of serious eye injury upon contact. fishersci.com Due to its corrosive nature, handling this chemical requires the use of personal protective equipment, including protective gloves, clothing, and eye and face protection. fishersci.com In case of contact with skin or eyes, immediate and thorough rinsing with water is crucial, and medical attention should be sought. fishersci.com The vapors and fumes of this compound can also cause irritation to the respiratory tract. ontosight.ai

Interactive Data Table: Hazard Classifications

Hazard ClassificationCategory
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/Eye IrritationCategory 1

Moisture Sensitivity and Reactivity with Water

This compound is highly sensitive to moisture. fishersci.com It reacts with water in a process known as hydrolysis to form 2-chlorobenzenesulfonic acid and hydrochloric acid. chemicalbook.com This reaction is of significant concern as the resulting acids are corrosive. The formation of these acidic byproducts when the compound comes into contact with moisture means that it can corrode metals. chemicalbook.com Therefore, it is crucial to store this compound in a dry, cool, and well-ventilated place, with containers kept tightly closed to prevent exposure to moist air or water. fishersci.com

Incompatibility with Oxidizing Agents and Bases

This compound is incompatible with strong oxidizing agents and bases. fishersci.comchemicalbook.com Reactions with these substances can be vigorous and potentially hazardous. chemicalbook.com It is particularly reactive with bases, including amines. chemicalbook.com For instance, a violent reaction can occur with dimethyl sulfoxide (B87167) and methyl formamide. chemicalbook.com The incompatibility extends to ammonia (B1221849) and aliphatic amines. chemicalbook.com Due to these incompatibilities, this compound should be stored separately from such chemicals to prevent dangerous reactions. fishersci.comnd.edu

Environmental Persistence and Toxicity in Aquatic and Terrestrial Systems

Q & A

Q. What are the recommended methods for synthesizing 2-chlorobenzenesulfonyl chloride in laboratory settings?

  • Methodological Answer : A catalyst-free, one-pot four-component synthesis method has been demonstrated for generating sulfonated derivatives. This approach involves reacting this compound with enaminones, alkynes, and azides under mild conditions (room temperature, 24–48 hours). The reaction proceeds efficiently in dichloromethane, yielding up to 85% for electron-withdrawing substituents. Key steps include nucleophilic attack at the sulfonyl chloride group and subsequent cyclization . For small-scale synthesis, thionyl chloride (SOCl₂) with catalytic dimethylformamide (DMF) can sulfonate precursor acids, as shown in the preparation of 2-chloro-4-(chlorosulfonyl)benzoyl chloride .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Structural verification requires multi-spectral analysis:
  • NMR : 1^1H and 13^13C NMR confirm aromatic proton environments and sulfonyl chloride functional groups.
  • IR : Peaks at 1370–1350 cm1^{-1} (asymmetric S=O stretch) and 1180–1160 cm1^{-1} (symmetric S=O stretch) validate sulfonyl chloride presence.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 211.07 for C₆H₄Cl₂O₂S) confirm molecular weight . Purity is assessed via HPLC (>95% purity thresholds) using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are critical when handling this compound in laboratory environments?

  • Methodological Answer :
  • PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats are mandatory to prevent skin/eye contact. Respiratory protection (NIOSH-approved masks) is required if vapor concentrations exceed 1 ppm .
  • Ventilation : Use fume hoods for all procedures to mitigate inhalation risks.
  • Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent HCl gas release .

Advanced Research Questions

Q. How do substituents on the benzene ring influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing chlorine atom at the ortho position activates the sulfonyl chloride group, enhancing electrophilicity. Comparative studies show yields drop by ~20% when electron-donating groups (e.g., -OCH₃) replace chlorine, due to reduced electrophilic character. Computational DFT analyses (B3LYP/6-31G*) reveal lower activation energies (ΔG‡ ≈ 15–20 kJ/mol) for reactions with amines compared to aliphatic sulfonyl chlorides .

Q. What strategies can optimize reaction yields when using this compound as a sulfonating agent?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonation rates by stabilizing transition states.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to substrate minimizes side reactions (e.g., disulfonation).
  • Temperature Control : Reactions at 0–5°C reduce hydrolysis side products. For example, sulfonating primary amines at 0°C achieves >90% conversion .

Q. What analytical techniques are effective in identifying byproducts formed during reactions involving this compound?

  • Methodological Answer :
  • LC-MS : Detects hydrolyzed byproducts (e.g., 2-chlorobenzenesulfonic acid) via negative-ion mode (m/z 191.0 [M-H]⁻).
  • GC-MS : Identifies volatile chlorinated byproducts (e.g., chlorobenzene) using DB-5MS columns and EI ionization.
  • Tandem MS/MS : Fragmentation patterns distinguish regioisomers in multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.